isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis for faster reaction times and higher efficiency .
Chemical Reactions Analysis
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amino or chloro groups.
Scientific Research Applications
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pyrimidine ring structure allows it to interact with nucleic acids and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.
7H-pyrrolo[2,3-d]pyrimidine: A privileged medicinal scaffold with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various kinases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H11ClN4O2
- Molecular Weight : 254.67 g/mol
- CAS Number : 21489547
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the chloro group at position 4 and the isopropyl carboxylate at position 6 are critical for its interaction with biological targets.
This compound has been shown to exhibit potent inhibitory effects on various kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The chloro substituent enhances the compound's binding affinity to these enzymes, facilitating its role as a potential therapeutic agent.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine structure can significantly impact its biological activity. For instance:
- Substituents at Position 2 : The introduction of different amino groups can enhance or diminish inhibitory potency against specific kinases.
- Position 6 Modifications : Alterations in the carboxylate moiety have been explored to improve solubility and bioavailability.
Table: Summary of SAR Findings
Modification | Position | Effect on Activity |
---|---|---|
Amino Group | 2 | Increased potency against certain kinases |
Carboxylate | 6 | Improved solubility and metabolic stability |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For example:
- Cancer Cell Lines : The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
Case Studies
-
Case Study on Cancer Inhibition :
- A study published in a peer-reviewed journal reported that the compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis through kinase inhibition.
-
Autoimmune Disorders :
- Another investigation assessed the compound's effects on immune cell signaling pathways, revealing potential benefits in treating autoimmune disorders by modulating kinase activity involved in inflammatory responses.
Pharmacokinetics and Metabolic Stability
The pharmacokinetic profile of this compound indicates favorable properties for drug development:
- Metabolic Stability : Studies suggest that this compound has improved metabolic stability compared to related structures, which is essential for maintaining therapeutic levels in vivo.
Table: Pharmacokinetic Properties
Property | Value |
---|---|
Aqueous Solubility | Moderate (15 μM) |
Metabolic Stability | CL int (human): 42 μL/min/mg |
Properties
IUPAC Name |
propan-2-yl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-4(2)17-9(16)6-3-5-7(11)14-10(12)15-8(5)13-6/h3-4H,1-2H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUOWJUIRJUXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(N1)N=C(N=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.